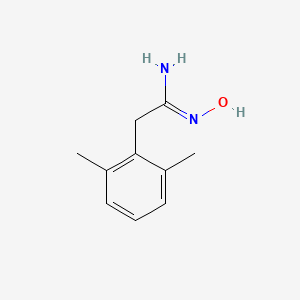
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydroxamic acids, which are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Applications De Recherche Scientifique
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-tumor effects in several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-viral effects against several viruses, including HIV and hepatitis C virus.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide may lead to changes in gene expression that contribute to the compound's biological effects.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have antiviral effects by inhibiting viral replication and modulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. Additionally, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, including further exploration of its anti-cancer, neuroprotective, and antiviral effects. Additionally, there is potential for the development of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide analogs with improved potency and selectivity for specific HDAC isoforms. Finally, the use of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in combination with other drugs or treatments may enhance its effectiveness in certain applications.
Méthodes De Synthèse
The synthesis of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form 2-(2,6-dimethylphenyl) ethyl carbamate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide. The yield of this reaction is typically around 70-80%, and the purity of the final product can be determined using high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)9(7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUTAFQWGCCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
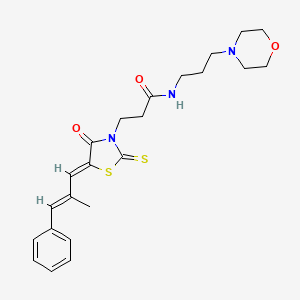
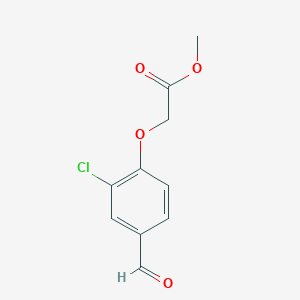

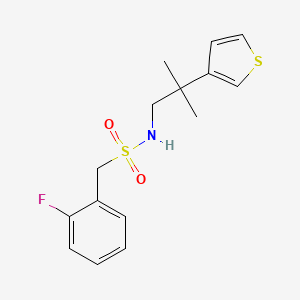
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
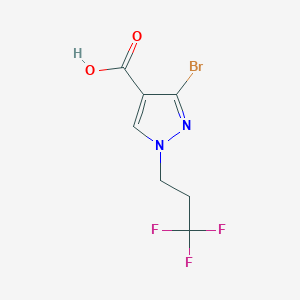
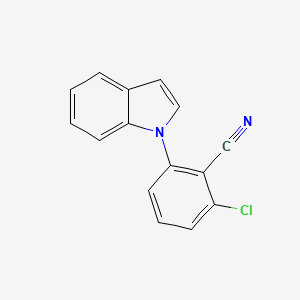
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)
![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
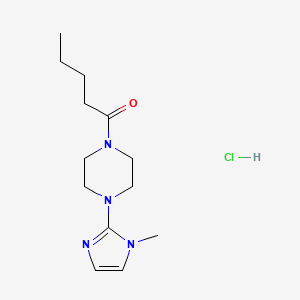
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)